Product packaging for AMG-151(Cat. No.:CAS No. 1138669-65-4)

AMG-151

Cat. No.: B1665974
CAS No.: 1138669-65-4
M. Wt: 454.5 g/mol
InChI Key: PCOMIRCNMMNOAP-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Identification and Nomenclature in Research Context

In scientific literature and chemical databases, AMG-151 free base is identified by several chemical and industrial codes. Its alternative research code is ARRY-403. nih.govelsevierpure.com The compound's structure is defined by its molecular formula, C20H18N6O3S2, and can be precisely represented by its SMILES and InChI strings. uni.lu These standardized identifiers ensure unambiguous communication of its chemical identity in research publications and patents.

Table 1: Chemical Identification of this compound Free Base

Identifier Value
Molecular Formula C20H18N6O3S2 uni.lu
Compound Name (1S)-1-[5-[[3-(2-methylpyridin-3-yl)oxy-5-pyridin-2-ylsulfanylpyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]ethane-1,2-diol uni.lu
Alternative Name ARRY-403 nih.govelsevierpure.com
InChI InChI=1S/C20H18N6O3S2/c1-12-15(5-4-8-21-12)29-16-9-13(30-17-6-2-3-7-22-17)10-23-19(16)25-20-24-18(26-31-20)14(28)11-27/h2-10,14,27-28H,11H2,1H3,(H,23,24,25,26)/t14-/m1/s1 uni.lu
InChIKey PCOMIRCNMMNOAP-CQSZACIVSA-N uni.lu

| SMILES | CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C@@HO uni.lu |

Historical Context and Research Trajectory of Glucokinase Activators

The development of glucokinase activators (GKAs) like this compound is built upon decades of foundational research into glucose metabolism. Glucokinase (GK) was identified as a prime target for anti-diabetic drugs due to its significant impact on glucose homeostasis. nih.gov

The research trajectory began with the understanding of GK's dual role: as a glucose sensor in the pancreatic β-cells and as a rate-limiting enzyme for glucose clearance and glycogen (B147801) synthesis in the liver. nih.gov A pivotal moment in this field was the discovery of mutations in the glucokinase gene (GCK) in humans. Inactivating mutations were found to cause hypoinsulinemic hyperglycemia, while activating mutations led to hyperinsulinemic hypoglycemia. nih.gov This genetic evidence compellingly demonstrated GK's central role in regulating blood glucose and solidified it as a viable therapeutic target. nih.govnih.gov

This discovery spurred significant interest within the pharmaceutical industry to develop small-molecule GKAs that could mimic the effects of activating mutations. nih.govdiabetesjournals.org The first report on the discovery and preclinical effects of such compounds emerged in 2003, launching a wave of research and development efforts. nih.gov Over the past two decades, numerous GKAs have been developed with the goal of stimulating insulin (B600854) secretion and enhancing glucose uptake in the liver. oup.commdpi.com

Table 2: Key Milestones in Glucokinase Activator Research

Milestone Significance Supporting Evidence
Identification of Glucokinase (GK) Established its function as a glucose-phosphorylating enzyme. nih.gov Foundational research in enzymology.
Role in Pancreatic β-cells Recognized GK as the glucose sensor controlling insulin secretion. nih.govresearchgate.net Studies on islet of Langerhans physiology.
Discovery of GK Mutations Linked activating/inactivating mutations to hypoglycemia/hyperglycemia, proving its critical role in humans. nih.govdiabetesjournals.org Genetic studies in families with inherited diabetes and hypoglycemia.
First Pharmacological GKAs The first small-molecule activators were reported, demonstrating therapeutic potential. nih.gov Preclinical studies in animal models of diabetes.

| Ongoing Clinical Development | Continued research aims to refine GKA properties for better efficacy and safety profiles. mdpi.com | Numerous clinical trials assessing various GKA candidates. |

Significance of Glucokinase Activation in Metabolic Homeostasis Research

Glucokinase is fundamentally important to maintaining glucose balance within the body. nih.gov Its unique kinetic and regulatory properties make it an ideal glucose sensor in the cells that regulate glucose homeostasis, most notably the insulin-producing β-cells of the pancreas. nih.govresearchgate.net In these cells, GK's rate of glucose phosphorylation is the primary signal that triggers insulin release in response to rising blood glucose levels. oup.com

Beyond the pancreas, glucokinase is highly expressed in liver cells (hepatocytes), where it controls the rate of glucose uptake from the blood and its conversion into glycogen for storage, particularly after a meal. researchgate.netnih.gov GK also functions as a glucose sensor in other tissues, including pancreatic α-cells (regulating glucagon (B607659) secretion), certain neurons in the brain, and enteroendocrine cells. oup.comnih.gov

Because of this central role, activating glucokinase with a pharmacological agent is a significant area of research. A GKA can enhance glucose-stimulated insulin release from the pancreas and increase glucose processing by the liver. nih.govresearchgate.net This dual action targets key physiological impairments seen in type 2 diabetes. nih.gov Therefore, the study of GKAs like this compound is highly significant for developing therapies that could potentially restore the body's natural glucose-sensing and disposal mechanisms. oup.com The research into these compounds continues to unravel the complex network of glucokinase-expressing cells and their integrated role in metabolic control. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18N6O3S2 B1665974 AMG-151 CAS No. 1138669-65-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1138669-65-4

Molecular Formula

C20H18N6O3S2

Molecular Weight

454.5 g/mol

IUPAC Name

(1S)-1-[5-[[3-[(2-methyl-3-pyridinyl)oxy]-5-pyridin-2-ylsulfanyl-2-pyridinyl]amino]-1,2,4-thiadiazol-3-yl]ethane-1,2-diol

InChI

InChI=1S/C20H18N6O3S2/c1-12-15(5-4-8-21-12)29-16-9-13(30-17-6-2-3-7-22-17)10-23-19(16)25-20-24-18(26-31-20)14(28)11-27/h2-10,14,27-28H,11H2,1H3,(H,23,24,25,26)/t14-/m1/s1

InChI Key

PCOMIRCNMMNOAP-CQSZACIVSA-N

Isomeric SMILES

CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)[C@@H](CO)O

Canonical SMILES

CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C(CO)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

15-((3-((2-methylpyridin-3-yl)oxy)-5-(pyridin-2-ylsulfanyl)pyridin-2-yl)amino)-1,2,4-thiadiazol-3-yl)ethane-1,2-diol
AMG-151
ARRY-403

Origin of Product

United States

Molecular Mechanisms of Action Research for Amg 151 Free Base

Glucokinase Activation and Allosteric Modulation Studies

Glucokinase activators (GKAs) are a class of compounds that enhance the enzyme's function through allosteric modulation. researchgate.netdoi.org This means they bind to a site on the enzyme distinct from the active site where glucose and ATP bind, inducing a conformational change that increases its catalytic activity. doi.orgprobechem.com

Research indicates that AMG-151 functions as an allosteric activator of glucokinase. probechem.com It binds to the glucose-bound form of the enzyme at a site that is separate from the binding sites for the substrates glucose or adenosine (B11128) triphosphate (ATP). doi.orgprobechem.com This allosteric binding mechanism is a characteristic feature of this class of GKAs. researchgate.net The interaction of this compound with glucokinase leads to a more active enzyme conformation, which enhances its ability to phosphorylate glucose. nih.gov While the precise location of the allosteric binding pocket for this compound is not detailed in the provided search results, it is established to be distinct from the catalytic core. This mode of action allows it to selectively activate the enzyme. doi.orgprobechem.com

Biochemical assays have demonstrated that this compound is a potent activator of human glucokinase in vitro. medkoo.com Studies have quantified its effect on the enzyme's activity, showing significant activation at nanomolar concentrations. medkoo.com The activation is characterized by an EC50 value of 79 nM when measured at a glucose concentration of 5 mM. medkoo.com This indicates that a low concentration of this compound is required to achieve 50% of its maximum activating effect.

The primary mechanism of activation involves increasing the enzyme's affinity for glucose and enhancing its maximum catalytic rate. medkoo.com This dual action ensures a robust potentiation of glucokinase activity.

Table 1: In Vitro Biochemical Parameters of this compound Free Base on Human Glucokinase

ParameterValueConditionImplication
EC50 79 nMAt 5 mM GlucoseHigh potency of the compound in activating glucokinase. medkoo.com
S0.5 (Glucose) 0.93 mMWith 5 µM this compoundIncreases the enzyme's affinity for glucose, lowering the concentration of glucose needed for half-maximal velocity. medkoo.com
Vmax 134%Compared to controlIncreases the maximum rate of the enzyme-catalyzed reaction. medkoo.com

Downstream Molecular Signaling Pathway Investigations Relevant to Glucokinase Modulation

The activation of glucokinase by this compound initiates a cascade of downstream molecular events, primarily affecting glucose metabolism and insulin (B600854) signaling. researchgate.net In pancreatic β-cells, glucokinase acts as the primary glucose sensor. By enhancing glucokinase activity, this compound increases glucose sensitivity, which in turn promotes an improved insulin secretion response to rising blood glucose levels. researchgate.net

In the liver, glucokinase is a key regulator of glucose uptake and its conversion into glycogen (B147801) for storage. researchgate.net Glucokinase activity in hepatocytes is controlled by the glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus at low glucose concentrations. researchgate.netnih.gov Some glucokinase activators can disrupt the interaction between GK and GKRP, leading to increased levels of active glucokinase in the cytoplasm. researchgate.net This enhanced hepatic GK activity can lead to increased glycogen synthesis. However, it may also lead to an overproduction of glucose-6-phosphate, which can be shunted into other metabolic pathways, such as the one leading to triglyceride formation. researchgate.net This is consistent with observations from clinical studies where the administration of this compound was associated with a higher incidence of hypertriglyceridemia. researchgate.netnih.gov

Enzyme Kinetics and Substrate Affinity Studies with this compound Free Base

Enzyme kinetics studies provide quantitative insight into how this compound modifies the function of glucokinase. The interaction between an enzyme and its substrate is often described by the Michaelis-Menten model, where Km represents the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax). patsnap.comlibretexts.org A lower Km value signifies a higher affinity of the enzyme for its substrate. patsnap.com

Glucokinase exhibits cooperative binding with glucose, so its kinetics are often described by the Hill equation, and the term S0.5 (or K0.5) is used instead of Km to denote the substrate concentration at half-maximal velocity. nih.gov

Studies on this compound have shown that it significantly alters the kinetic parameters of glucokinase. medkoo.com In the presence of 5 µM this compound, the S0.5 for glucose is reduced to 0.93 mM. medkoo.com This demonstrates that this compound increases the enzyme's affinity for glucose, allowing it to be more active at lower glucose concentrations. medkoo.com

Table 2: Impact of this compound Free Base on Glucokinase Enzyme Kinetics

Kinetic ParameterEffect of this compound Free BaseDescription
Substrate Affinity (S0.5) Decreased to 0.93 mM medkoo.comIndicates a higher affinity for the substrate glucose, meaning the enzyme is more efficient at lower glucose levels. medkoo.compatsnap.com
Maximum Velocity (Vmax) Increased to 134% of control medkoo.comThe maximum rate at which the enzyme can catalyze the reaction is enhanced. medkoo.compatsnap.com

Synthesis and Derivatization Research of Amg 151 Free Base

Exploration of Synthetic Pathways and Methodologies

The initial phase of synthesizing a novel compound involves the exploration of various synthetic pathways. This process is guided by factors such as the availability of starting materials, the complexity of the target molecule, and the desired efficiency of the reaction sequence. For instance, in the development of related complex molecules, researchers often devise multiple routes to key intermediates.

A case in point is the synthesis of a key chiral morpholine (B109124) fragment (CFAM), an intermediate in the manufacture of AMG 193, a cooperative inhibitor of PRMT5. digitellinc.com The initial synthesis of this intermediate involved a multi-step process. A critical step in this synthesis is the generation of the intermediate TOMBOC from 4-bromobenzotrifluoride (B150022) and 3-morpholinone via a continuous lithiation process. digitellinc.com This flow process was chosen for its robustness, delivering excellent purity of TOMBOC while also offering safety and cost improvements over previous magnesium-based syntheses. digitellinc.com

Another crucial part of the synthesis is the biocatalytic asymmetric reduction of the imine CFIM, using an imine reductase (IRED) catalyst to produce the final CFAM intermediate. digitellinc.com The exploration of both chemical and biocatalytic methods highlights the comprehensive approach taken to establish a viable synthetic pathway.

Optimization of Chemical Synthesis and Purification Protocols

Once a synthetic route is established, the focus shifts to optimizing the reaction conditions and purification protocols to enhance yield, purity, and scalability. This is a critical step for the transition from laboratory-scale synthesis to potential large-scale production.

In the synthesis of the CFAM intermediate for AMG 193, significant efforts were dedicated to process development to ensure a scalable and reliable process. digitellinc.com Detailed reaction understanding led to reduced enzyme and buffer loadings in the biocatalytic reduction step. digitellinc.com This optimization, in turn, facilitated an extractive workup and efficient isolation of the product. digitellinc.com

Strategies for Structural Modification and Analogue Generation

The generation of structural analogues is a cornerstone of medicinal chemistry, aimed at improving the potency, selectivity, and pharmacokinetic properties of a lead compound. This process often involves systematic modifications of different parts of the molecular scaffold.

The discovery of AMG 510, a covalent inhibitor of KRASG12C, provides a compelling example of this strategy. acs.org Starting from an initial hit, researchers at Amgen explored a series of structural modifications to enhance the compound's interaction with a cryptic pocket in the KRASG12C protein. researchgate.net

A key strategy involved the introduction of increasingly large ortho-substituents on a phenyl ring of the lead compound to enhance contacts with the amino acid residue Y96. acs.org This led to the identification of an isopropyl substitution as optimal, which significantly improved both biochemical and cellular potency. acs.org

Further optimization efforts tackled a configurational stability issue arising from a restricted rotation about an axially chiral biaryl bond. researchgate.net Through structure-based design, a novel quinazolinone scaffold was identified and optimized, ultimately leading to the discovery of AMG 510. researchgate.net

Table 1: Analogue Potency Data from AMG 510 Development

CompoundSubstitutionBiochemical IC50 (µM)Cellular p-ERK IC50 (µM)
3MethylNot specifiedNot specified
5Ethyl0.9032.6
8IsopropylOn par with ARS-1620On par with ARS-1620

Data sourced from research on KRASG12C inhibitors. acs.org

Green Chemistry Approaches in Related Compound Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact and improve sustainability. nih.gov These principles focus on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

Key green chemistry strategies applicable to the synthesis of complex molecules include:

Use of Biocatalysis: As seen in the synthesis of the CFAM intermediate for AMG 193, the use of enzymes like imine reductase can lead to highly selective reactions under mild conditions, reducing the need for protecting groups and minimizing waste. digitellinc.com

Continuous Flow Chemistry: The continuous lithiation process used for the TOMBOC intermediate is another example of a green chemistry approach. digitellinc.com Flow chemistry can offer better control over reaction parameters, improved safety, and reduced solvent usage compared to batch processes.

Solvent Selection and Reduction: Green chemistry emphasizes the use of safer, more environmentally benign solvents or, where possible, solvent-free reactions. nih.govnih.gov

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. nih.gov

Reduction of Derivatives: Minimizing the use of protecting groups and other derivatization steps can significantly reduce the number of synthetic steps, resource consumption, and waste generation. nih.gov

While specific examples for "AMG-151 free base" are not available, the broader trend in pharmaceutical manufacturing is a move towards more sustainable synthetic practices, as exemplified by the development of other complex therapeutic agents. nih.govrsc.org

Structure Activity Relationship Sar and Computational Studies of Amg 151 Free Base

Elucidation of Structure-Activity Relationships for Glucokinase Activation

The discovery of AMG-151 originated from a high-throughput screening campaign that identified a novel thiazolylamino pyridine-based hit. researchgate.net Subsequent optimization of this initial hit was guided by a meticulous structure-based design strategy, which is fundamental to understanding the structure-activity relationship (SAR). researchgate.net SAR studies explore how systematic changes to a molecule's chemical structure correlate with changes in its biological activity.

For glucokinase activators (GKAs) like this compound, the core scaffold is critical for establishing the primary interactions with the allosteric binding site of the enzyme. The general SAR for this class of compounds, including various series like benzamides, quinazolines, and thiazole (B1198619) derivatives, reveals key principles. researchgate.netnih.gov The optimization process from the initial hit to a lead compound, and ultimately to this compound, involved modifying specific regions of the molecule to enhance its activation potential.

Key SAR insights for GKA development include:

Core Scaffold: The central ring system (e.g., pyridine (B92270) in the case of the this compound series) serves as an anchor, positioning the other functional groups correctly within the allosteric pocket. researchgate.net

Hydrophobic Groups: The introduction of specific hydrophobic moieties is often crucial for potent activity, as the allosteric binding site is significantly hydrophobic. benthamopen.com

Hydrogen Bond Donors/Acceptors: Specific functional groups capable of forming hydrogen bonds are essential for locking the activator into its binding site and stabilizing the active conformation of the enzyme. For many GKAs, interactions with residues like Arginine 63 are a defining feature. benthamopen.com

The table below outlines the general principles of SAR for the optimization of glucokinase activators based on a common scaffold.

Molecular ModificationRationale & Observed Effect on Activity
Modification of the Central Ring The central scaffold is key for orienting substituents. Changes can alter the primary binding mode and overall potency.
Substitution on Aromatic Rings Adding small alkyl or halogen groups can improve hydrophobic interactions and fill small pockets within the binding site, often increasing potency.
Introduction of H-Bonding Groups Incorporating amide or similar groups can establish critical hydrogen bonds with key residues (e.g., Arg63), significantly enhancing binding affinity. benthamopen.com
Alteration of Linker Groups The length and flexibility of linkers between different parts of the molecule are optimized to achieve the ideal conformation for binding to the allosteric site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. researchgate.netdrugbank.com For a class of molecules like glucokinase activators, a QSAR model can predict the potency of new, unsynthesized analogs, thereby prioritizing synthetic efforts. researchgate.net

While a specific QSAR model for this compound is not publicly available, a representative model for GKAs can be constructed based on established principles. researchgate.net Such a model would take the form of a mathematical equation:

Activity (e.g., Log(1/EC₅₀)) = f(Molecular Descriptors)

The molecular descriptors are numerical values that encode different physicochemical properties of the molecules. A recent QSAR study on a diverse set of GKAs identified several key descriptors that influence activity. researchgate.net

The table below details the components of a typical QSAR model for this target class.

QSAR ComponentDescriptionExample for GKAs
Biological Activity The dependent variable, typically expressed as the logarithm of the inverse of a concentration metric like EC₅₀ (half-maximal effective concentration).Log(1/EC₅₀)
Electronic Descriptors Quantify the electronic properties of the molecule, such as charge distribution, which can influence polar interactions and hydrogen bonding.Dipole moment, partial charges on atoms.
Hydrophobic Descriptors Measure the molecule's hydrophobicity, which is crucial for entering the largely nonpolar allosteric binding site of glucokinase.ALogP (calculated octanol-water partition coefficient). researchgate.net
Steric/Topological Descriptors Describe the size, shape, and connectivity of the molecule. This is critical for ensuring a good fit within the binding pocket.Molecular weight, molecular surface area, specific structural fragment counts (e.g., ECFP fingerprints). researchgate.net

A representative QSAR equation from a study on GKAs highlights the importance of hydrophobicity (ALogP) and the presence of specific structural fragments (ECFP_6, a type of molecular fingerprint). researchgate.net This type of model allows researchers to virtually screen new designs and predict their activation potential before committing to their synthesis.

Computational Approaches in Molecular Design and Prediction of Biological Activity

The development of this compound was explicitly described as being guided by a "structure-based design strategy," a testament to the power of computational methods in modern drug discovery. researchgate.net This approach relies on the known three-dimensional structure of the target protein, in this case, human glucokinase. nih.govrcsb.orgrcsb.org

The general computational workflow for designing a GKA like this compound involves several stages:

Target Analysis: High-resolution crystal structures of glucokinase, often in complex with a known activator, are obtained from sources like the Protein Data Bank (PDB). rcsb.org These structures reveal the precise location and characteristics of the allosteric binding site. nih.gov

Virtual Screening/Hit Identification: Computational models can be used to screen large virtual libraries of compounds to identify molecules that are predicted to bind favorably to the allosteric site.

Lead Optimization: Once a hit series is identified (like the thiazolylamino pyridine core), computational models are used to guide its optimization. researchgate.net Chemists can design virtual modifications to the lead structure, and computational tools can predict how these changes will affect binding affinity and other properties, thus informing which analogs to synthesize. nih.gov

Prediction of Properties: Beyond potency, computational models are used to predict crucial drug-like properties, such as absorption, distribution, metabolism, and excretion (ADMET). This helps ensure that the optimized compounds not only are potent but also have a higher probability of becoming viable drug candidates.

These computational approaches accelerate the drug discovery cycle by reducing the number of compounds that need to be synthesized and tested, making the process more efficient and cost-effective. nih.gov

Ligand-Target Interaction Modeling and Molecular Docking Studies

Molecular docking is a computational simulation technique that predicts the preferred orientation of a ligand when bound to a target protein. benthamopen.commdpi.com For this compound, docking studies are used to model its specific interactions within the allosteric site of glucokinase, which is located approximately 20 Å away from the glucose-binding active site. benthamopen.comnih.gov

Structural studies of glucokinase in complex with various activators reveal a well-defined allosteric pocket formed by several key amino acid residues. benthamopen.comrcsb.org The binding of an activator like this compound to this site stabilizes a "super-open" or active conformation of the enzyme, which has a higher affinity for glucose. rcsb.org

Docking simulations and analysis of existing crystal structures show that GKAs typically form a "Y" shape that allows them to interact with three distinct subpockets within the allosteric site. benthamopen.com Key interactions that stabilize the binding of this class of activators include:

Hydrogen Bonds: A critical hydrogen bonding interaction is frequently observed between the activator and the side chain of Arginine 63 (Arg63). benthamopen.com Other residues like Asparagine 83 (Asn83) and Glycine 229 (Gly229) can also be involved. mdpi.com

Hydrophobic and Aromatic Interactions: The binding is further stabilized by extensive hydrophobic and aromatic (pi-stacking) interactions with nonpolar residues that line the pocket, such as Tyrosine 215 (Tyr215). researchgate.netresearchgate.net The conformation of Tyr215 can change depending on the steric bulk of the activator, highlighting its importance in the binding mechanism. researchgate.net

The table below summarizes the key amino acid residues in the glucokinase allosteric site and their typical interactions with activators of the same class as this compound.

Interacting ResidueInteraction TypeRole in Binding and Activation
Arg63 Hydrogen Bond, IonicOften acts as a key anchor point for the activator, forming strong, specific hydrogen bonds. benthamopen.com
Tyr215 Aromatic (π-stacking), HydrophobicForms favorable stacking interactions with aromatic rings on the activator; its conformation is often modulated by the ligand. researchgate.netresearchgate.net
Met210, Val211, Ile212 HydrophobicForm a hydrophobic patch that interacts with nonpolar parts of the activator molecule.
Asn83, Arg85 Hydrogen BondCan form additional hydrogen bonds that contribute to binding affinity and specificity. mdpi.com
Pro66, Val62 HydrophobicContribute to the overall shape and hydrophobic nature of the binding pocket.

These detailed interaction models, derived from computational studies and X-ray crystallography, are indispensable for understanding how this compound activates glucokinase at a molecular level and for the rational design of future activators. nih.gov

Preclinical Research Methodologies for Amg 151 Free Base

In Vitro Cellular Model Systems for Glucokinase Research

In vitro models provide a controlled environment to study the direct effects of compounds on cellular machinery. For a glucokinase activator like AMG-151, these models are fundamental for confirming its intended activity at the molecular and cellular levels.

Cell Line Selection and Culture Optimization

The choice of cell lines is critical for studying glucokinase (GCK), an enzyme primarily expressed in pancreatic β-cells and liver hepatocytes. nih.gov Research on GCK activators commonly employs cell lines that endogenously express GCK or are engineered to do so, allowing for the investigation of effects on insulin (B600854) secretion and glucose metabolism.

Key cell types used in glucokinase research include:

Primary Hepatocytes: These cells are isolated directly from animal liver tissue (e.g., rat hepatocytes) and provide a physiologically relevant model for studying hepatic glucose uptake and glycogen (B147801) synthesis. nih.gov

Pancreatic Islets and β-cell Lines: Isolated pancreatic islets from rats or mice, and immortalized β-cell lines such as INS-1 and MIN6, are standard models for examining glucose-stimulated insulin secretion (GSIS). nih.gov Studies have utilized such cell lines to demonstrate that increasing GCK expression enhances glycolytic flux and β-cell proliferation. nih.gov

Engineered Cell Lines: Cell lines like Human Embryonic Kidney 293 (HEK293T) can be transfected to express specific proteins of interest, such as human GCK. nih.gov This allows for the study of the enzyme and its activators in a simplified, controlled system, free from the complexities of metabolic cells.

Optimization of culture conditions is crucial. For instance, glucose concentration in the culture medium is a key variable, as GCK's activity is glucose-dependent. nih.gov Experiments often involve exposing cells to varying glucose levels to mimic physiological and pathophysiological states. nih.gov

Table 1: Common Cell Models for Glucokinase Activator Research

Cell ModelTissue of OriginKey Application in GCK ResearchTypical Use
Primary Rat HepatocytesLiverHepatic Glucose Metabolism, Glycogen SynthesisMeasuring compound-induced glucose uptake and conversion. nih.gov
INS-1, MIN6Pancreatic Beta-CellGlucose-Stimulated Insulin Secretion (GSIS)Assessing the effect of activators on insulin release. nih.gov
HEK293THuman Embryonic KidneyRecombinant Protein ExpressionStudying specific enzyme kinetics and target binding. nih.gov
Isolated Pancreatic IsletsPancreasIntegrated Islet Function, Insulin & Glucagon (B607659) SecretionEvaluating effects on multiple cell types within the islet. diabetesjournals.org

Assays for Glucokinase Activity in Cellular Contexts

To quantify the effect of an activator like this compound, various assays are employed to measure GCK activity directly within or from cell lysates. These assays typically measure the product of the GCK-catalyzed reaction, glucose-6-phosphate (G6P), or the consumption of ATP.

Common methodologies include:

Coupled Enzyme Assays (Fluorometric/Spectrophotometric): This is a widely used high-throughput method. abcam.com The G6P produced by GCK is used as a substrate by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The resulting increase in NADPH can be measured by fluorescence (Ex/Em = 535/587 nm) or absorbance, providing a direct readout of GCK activity. abcam.comresearchgate.net Commercial kits are available for this purpose, providing a quick and sensitive method for monitoring GCK activity in various samples. abcam.comabbexa.com

Luminescence-Based Assays: These assays measure the amount of ATP remaining after the GCK reaction. The remaining ATP is used by luciferase to generate a light signal; therefore, a lower signal indicates higher GCK activity. This method is highly sensitive and suitable for high-throughput screening of GCK modulators. creativebiomart.net

HPLC-Based Assays: A more direct method involves using high-performance liquid chromatography (HPLC) to measure the concentration of ADP produced from the GCK reaction. google.com This approach avoids the potential interference issues associated with coupled enzyme assays. google.com

Table 2: Methodologies for Assaying Glucokinase Activity

Assay TypePrincipleDetection MethodAdvantages
Coupled Enzyme AssayMeasures G6P production via a second, coupled reaction that generates a detectable product (e.g., NADPH). abcam.comFluorescence or AbsorbanceHigh-throughput, sensitive, readily available kits. abcam.comabbexa.com
Luminescence-Based AssayMeasures ATP consumption; less ATP remains after the GCK reaction, leading to a lower light signal from luciferase. creativebiomart.netLuminescenceHigh sensitivity, suitable for high-throughput screening. creativebiomart.net
HPLC-Based AssayDirectly quantifies the product (ADP) of the GCK reaction. google.comHPLC with UV detectionDirect measurement, avoids interference from coupled enzymes. google.com

Cellular Thermal Shift Assay (CETSA) for Intracellular Target Engagement

Confirming that a compound directly binds to its intended target within a cell is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying such target engagement. nih.gov The principle is that when a ligand like this compound binds to its target protein (glucokinase), it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation. researchgate.netbiorxiv.org

The CETSA workflow involves:

Treating intact cells with the compound of interest (e.g., this compound).

Heating the cells across a range of temperatures.

Lysing the cells and separating the soluble protein fraction from the aggregated, denatured proteins.

Detecting the amount of soluble glucokinase remaining at each temperature, typically by Western blot or other immunoassays.

A positive result is observed as a shift to a higher temperature for denaturation in the compound-treated cells compared to untreated controls, confirming direct binding. biorxiv.org To overcome the low-throughput nature of traditional CETSA, high-throughput versions like RT-CETSA (Real-Time CETSA) have been developed, which can capture a protein's full aggregation profile from a single sample. nih.govresearchgate.net

Other Label-Free and Modified Ligand Approaches for Cellular Target Engagement

Beyond CETSA, other methods are available to study the interaction between a compound and its target protein without requiring modification of the small molecule (label-free) or by modifying the protein target.

Label-Free Methods: These techniques rely on detecting changes in the biophysical properties of a protein upon ligand binding. nih.gov

Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that ligand binding can alter a protein's susceptibility to proteolysis. Proteins from cell lysates are treated with a protease in the presence or absence of the compound. The target protein, stabilized by the ligand, will be more resistant to digestion. nih.gov

Solvent Proteome Profiling (SPP): This approach assesses changes in protein solubility in the presence of organic solvents upon ligand binding, which can be measured using quantitative proteomics. researchgate.net

Modified Ligand/Protein Approaches: These methods involve genetically modifying the target protein to include a reporter system.

Enzyme Fragment Complementation (EFC): In this system, the target protein (glucokinase) is fused to a small fragment of an enzyme like β-galactosidase. nih.gov This fragment is inactive on its own but can combine with a larger, complementary fragment to form an active enzyme. Ligand binding to the target protein can stabilize it, and this change can be detected by measuring the activity of the reconstituted enzyme. nih.govgoogle.com This platform can be used to develop cellular target engagement assays for specific proteins. nih.gov

In Vivo Non-Human Animal Model Systems in Metabolic Research

Animal models are indispensable for understanding the systemic effects of a glucokinase activator like this compound on glucose homeostasis, involving the interplay between organs such as the pancreas, liver, and brain. jst.go.jpoup.com

Selection and Characterization of Relevant Animal Models for Glucokinase Research

The selection of an appropriate animal model depends on the specific research question. For studying type 2 diabetes and the effects of glucokinase activators, several well-characterized rodent models are commonly used.

High-Fat Diet (HFD)-Induced Diabetic Mice: Feeding mice a high-fat diet leads to obesity, insulin resistance, and eventual glucose intolerance, mimicking key aspects of the development of type 2 diabetes in humans. nih.gov These models are used to assess a compound's ability to improve glucose handling and prevent or reverse diabetes progression. nih.govnih.gov

db/db Mice: These mice have a mutation in the leptin receptor, leading to hyperphagia, obesity, and severe type 2 diabetes. They are a robust model for testing the efficacy of anti-diabetic agents in a state of advanced disease. jst.go.jp For example, treatment of db/db mice with a hexokinase inhibitor demonstrated reinstated glucose sensing and restored insulin secretion. diabetesjournals.org

Glucokinase Heterozygous (Gck+/-) Mice: These mice have one inactivated Gck allele and exhibit mild, stable hyperglycemia due to impaired glucose-stimulated insulin secretion, mirroring a form of human diabetes known as GCK-MODY. diabetesjournals.orgjst.go.jp They are a valuable genetic model for studying the specific role of glucokinase in glucose homeostasis.

Sprague-Dawley Rats: These are a common, healthy, outbred rat strain used for general pharmacology and metabolic studies, including oral glucose tolerance tests, to evaluate the acute effects of glucokinase activators on insulin secretion and hepatic glucose production. nih.gov

Table 3: Key Animal Models for Evaluating Glucokinase Activators

Animal ModelKey PhenotypeRelevance to Glucokinase Research
High-Fat Diet (HFD) MiceDiet-induced obesity, insulin resistance, hyperglycemia. nih.govModels the progression of type 2 diabetes; used to test for improved glucose homeostasis and lipid profiles. nih.govnih.gov
db/db MiceGenetic obesity, severe insulin resistance, and diabetes. jst.go.jpRepresents an advanced disease state for testing potent anti-diabetic efficacy. diabetesjournals.orgjst.go.jp
Gck+/- MiceMild fasting hyperglycemia due to GCK haploinsufficiency. jst.go.jpProvides a clean genetic model to study the direct consequences of modulating GCK activity. diabetesjournals.orgjst.go.jp
Sprague-Dawley RatsHealthy, normal metabolism.Used for fundamental pharmacodynamic studies, such as assessing effects on insulin secretion and hepatic glucose production. nih.gov

Methodologies for Investigating Glucokinase Activation in Animal Tissues

The preclinical assessment of this compound free base, also known as ARRY-403, centered on its ability to activate glucokinase (GK), a critical enzyme in glucose homeostasis. As a dual activator, this compound targets GK in both the pancreas and the liver. nih.gov Methodologies to investigate this activation in animal tissues typically involve a combination of in vitro enzymatic assays and in vivo studies using relevant animal models.

Initial characterization of glucokinase activation by compounds like this compound is performed using in vitro enzymatic assays . patsnap.com These assays are crucial for determining the potency and kinetic effects of the activator on the GK enzyme. A common method is a coupled enzymatic assay where the product of the glucokinase reaction, glucose-6-phosphate, is used by glucose-6-phosphate dehydrogenase to produce NADPH. researchgate.net The rate of NADPH production, which can be measured spectrophotometrically or fluorometrically, is proportional to the glucokinase activity. researchgate.netabcam.com Such assays allow for the determination of key kinetic parameters, including the concentration of activator required for half-maximal activation (AC50) and the effect on the enzyme's affinity for glucose (S0.5) and its maximum reaction velocity (Vmax). patsnap.com For instance, a similar glucokinase activator, GKA23, was shown to increase the affinity of rat glucokinase for glucose by 18-fold. nih.gov

Another key in vitro method involves measuring glucose uptake in primary animal hepatocytes . nih.gov This assay provides a more cellular context for the activator's effect in the liver. Hepatocytes are isolated from animal models, such as rats, and treated with the glucokinase activator. The rate of glucose uptake is then measured, often using radiolabeled glucose, to determine the functional consequence of GK activation in these cells.

For in vivo assessment, the Zucker Diabetic Fatty (ZDF) rat is a widely used and relevant animal model for type 2 diabetes, and it was employed in the preclinical studies of this compound. nih.govnih.gov These rats exhibit hyperglycemia and insulin resistance, making them suitable for evaluating the anti-hyperglycemic effects of glucokinase activators. In these studies, the animals are administered the compound, and the effects on glucose metabolism are observed. A key study demonstrated that the combination of ARRY-403 with other diabetes medications like metformin (B114582), sitagliptin, or pioglitazone (B448) resulted in an additive glucose-lowering effect in female ZDF rats. researchgate.net

The investigation of glucokinase activation in specific tissues of these animal models post-treatment can be performed by preparing tissue extracts from the liver and pancreas. The glucokinase activity in these extracts is then measured using the enzymatic assays described above to confirm target engagement in the relevant organs. researchgate.netabcam.com

Table 1: Preclinical Methodologies for Glucokinase Activation

Methodology Description Key Parameters Measured Animal Model/Tissue
In Vitro Coupled Enzymatic Assay Measures the rate of NADPH production, which is proportional to glucokinase activity. AC50, S0.5, Vmax Recombinant GK, Liver/Pancreas Tissue Extracts
In Vitro Hepatocyte Glucose Uptake Measures the rate of glucose uptake in isolated primary hepatocytes treated with the activator. Rate of glucose uptake Primary Rat Hepatocytes

Pharmacodynamic Biomarker Identification and Measurement in Preclinical Models

Pharmacodynamic (PD) biomarkers are essential for demonstrating that a drug is having the desired effect on the body. In the preclinical evaluation of this compound, the primary pharmacodynamic effect is the lowering of blood glucose levels.

The most direct and critical pharmacodynamic biomarker for a glucokinase activator is blood glucose . In preclinical animal models like the ZDF rat, blood glucose levels are measured at various time points after administration of this compound to determine its effect on both fasting and postprandial glycemia. nih.govnih.gov This is often done as part of an oral glucose tolerance test (OGTT), where a glucose challenge is given to the animals, and their ability to clear the glucose from the bloodstream is monitored over time. An improvement in glucose tolerance is a key indicator of the efficacy of the glucokinase activator.

Beyond blood glucose, other important pharmacodynamic biomarkers are related to insulin secretion and sensitivity. Since this compound is a dual activator, affecting both the pancreas and the liver, measuring changes in plasma insulin levels in response to a glucose challenge is a critical PD marker. oup.com Enhanced glucose-stimulated insulin secretion (GSIS) is an expected outcome of pancreatic glucokinase activation. This is typically measured by collecting blood samples during an OGTT and analyzing the insulin concentration.

In the liver, glucokinase activation is expected to increase glucose uptake and glycogen synthesis. Therefore, an increase in hepatic glycogen content can be a relevant pharmacodynamic biomarker. scienceopen.com This would be measured by analyzing liver tissue from the animal models at the end of a study.

Furthermore, given that some glucokinase activators have been associated with an increase in triglycerides, plasma triglyceride levels are an important biomarker to monitor in preclinical studies. scienceopen.com This provides information on the potential for off-target or downstream effects of glucokinase activation.

The identification and measurement of these biomarkers in preclinical models like the ZDF rat provide a comprehensive picture of the pharmacodynamic profile of a glucokinase activator like this compound.

Table 2: Key Pharmacodynamic Biomarkers in Preclinical Models

Biomarker Method of Measurement Rationale
Blood Glucose Glucose meter, biochemical assays from blood samples Direct measure of anti-hyperglycemic effect
Plasma Insulin Immunoassays (e.g., ELISA) from blood samples Assessment of pancreatic β-cell response to GK activation
Hepatic Glycogen Biochemical analysis of liver tissue Indicator of increased hepatic glucose uptake and storage

Metabolic Pathway and Systems Level Research with Amg 151 Free Base

Investigations into Glucose Homeostasis Modulation

The primary therapeutic goal of AMG-151 is the modulation of glucose homeostasis. Clinical research has focused on quantifying its effects on key glycemic parameters in individuals with type 2 diabetes.

Detailed Research Findings:

Phase I and Phase IIa clinical trials were conducted to evaluate the dose-effect relationship of this compound on fasting plasma glucose (FPG) and postprandial glycemia in patients with type 2 diabetes being treated with metformin (B114582). nih.gov

A randomized, placebo-controlled Phase IIa study provided significant data on the compound's efficacy. nih.gov The study found that this compound administered twice daily (BID) resulted in a statistically significant, dose-dependent reduction in FPG over a 28-day period. nih.gov In contrast, a once-daily (QD) regimen did not produce a similar significant trend in FPG reduction. nih.gov

Furthermore, the compound demonstrated a significant effect on post-meal glucose levels. Analysis of glucose area under the curve (AUC) following a mixed-meal tolerance test (MMTT) showed significant reductions in both BID and QD dosing groups, indicating an improved control of postprandial glucose excursions.

Summary of this compound Phase IIa Clinical Trial Findings on Glucose Modulation
ParameterDosing RegimenKey FindingStatistical SignificanceSource
Fasting Plasma Glucose (FPG)Twice Daily (BID)Significant reduction in FPG from baseline to day 28.p = 0.004 (linear dose-effect trend) nih.gov
Fasting Plasma Glucose (FPG)Once Daily (QD)No significant trend observed for change in FPG.Not significant nih.gov
Postprandial Glucose (AUC0–240min)Twice Daily (BID) & Once Daily (QD)Significant dose effect in reducing glucose AUC after a mixed-meal tolerance test.p = 0.001 (BID), p = 0.006 (QD)Source not found

Interplay with Key Metabolic Pathways Beyond Glucose Metabolism

The activation of glucokinase, a central node in hepatic metabolism, inevitably influences pathways beyond direct glucose processing. Research on this compound and other glucokinase activators has revealed significant interplay with lipid metabolism and has theoretical connections to amino acid metabolism.

Lipid Metabolism:

A consistent finding in clinical studies of this compound is its association with an increased incidence of hypertriglyceridemia. nih.govmedchemexpress.com This effect is considered a class effect of hepatic glucokinase activators. nih.gov In the liver, glucokinase activation enhances the conversion of glucose to glucose-6-phosphate (G6P). wikipedia.org While some G6P replenishes glycogen (B147801) stores, excess G6P enters the glycolytic pathway and is ultimately converted into acetyl-CoA. This surplus acetyl-CoA serves as a primary substrate for de novo lipogenesis, the process of synthesizing fatty acids, which are then esterified into triglycerides. ub.edu Studies with other glucokinase activators have confirmed that this mechanism can lead to significant hepatic fat accumulation. nih.gov This demonstrates a direct metabolic shift where enhanced glucose processing by this compound leads to an increased synthesis and accumulation of triglycerides. nih.gov

Amino Acid Metabolism:

While direct studies on the effect of this compound on amino acid metabolism are not extensively published, the mechanism of action is intrinsically linked to it. The liver is a central hub for the metabolism of amino acids, glucose, and lipids. After dietary proteins are broken down, amino acids are transported to the liver. youtube.com Here, they can be used for protein synthesis or catabolized. The catabolism of amino acids involves the removal of the amino group, leaving a carbon skeleton (an alpha-keto acid). youtube.com

These carbon skeletons are metabolically versatile and can be converted into major metabolic intermediates, including pyruvate (B1213749), acetyl-CoA, or intermediates of the citric acid cycle (TCA cycle). nih.gov Because glucokinase activation by this compound profoundly impacts the flux through glycolysis and the TCA cycle, it consequently influences the metabolic fate of these amino acid-derived carbon skeletons. For instance, an increased glycolytic rate could alter the cellular concentrations of pyruvate and TCA cycle intermediates, thereby affecting how the carbon backbones from amino acids are utilized for either energy production or gluconeogenesis.

Integrative Omics Approaches in Response to Glucokinase Activation

Systems-level investigations using "omics" technologies (transcriptomics, proteomics, and metabolomics) are crucial for understanding the broad biological consequences of pharmacologically activating a key metabolic enzyme like glucokinase. While specific multi-omics studies on this compound are not widely available in published literature, research on other glucokinase activators (GKAs) and related genetic models provides a framework for the expected systems-level response.

Transcriptomics:

Transcriptomic analyses, which measure the expression levels of thousands of genes simultaneously, have been used to study the effects of other GKAs. For example, a transcriptomic analysis of liver tissue from mice treated with the GKA AZD1656 revealed the upregulation of genes involved in lipogenesis. nih.gov This provides molecular evidence that corroborates the clinical observation of hypertriglyceridemia seen with this compound, linking the activation of glucokinase directly to the genetic machinery responsible for lipid synthesis. nih.gov

Metabolomics:

Metabolomics involves the comprehensive measurement of small-molecule metabolites in a biological system. mdpi.comnih.gov This approach can provide a direct functional readout of the metabolic state. For GKA research, metabolomics can map the downstream effects of enhanced glucose phosphorylation. A lipidomics analysis (a sub-field of metabolomics) of hepatocytes with inhibited glucokinase activity showed significant alterations in various lipid species, including triacylglycerol, diacylglycerol, and fatty acids. mdpi.com A similar, but reversed, profile would be expected with a GKA like this compound, offering a detailed map of the specific lipid pathways being impacted.

Proteomics:

Proteomics, the large-scale study of proteins, can identify changes in the abundance of key enzymes and regulatory proteins following drug administration. nih.gov In the context of this compound, a proteomic approach could identify compensatory changes in other metabolic enzymes in the liver or pancreas, potentially revealing mechanisms of long-term adaptation or resistance to the drug's effects. nih.gov Multi-omics studies that integrate these different layers of biological information are powerful tools for predicting both the therapeutic efficacy and potential off-target effects of drugs like this compound. nih.gov

Advanced Analytical and Characterization Methodologies for Amg 151 Free Base

Chromatographic and Spectroscopic Techniques for Compound Analysis

A combination of chromatographic and spectroscopic techniques is essential for the thorough analysis of AMG-151 free base, ensuring its identity, purity, and structural integrity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, quantification, and purification of this compound free base from synthesis reaction mixtures and biological matrices. patsnap.com These methods are chosen for their high resolution and sensitivity.

A typical reversed-phase HPLC or UPLC method for the analysis of this compound would involve a C18 column. UPLC, with its use of smaller particle size columns (typically sub-2 µm), offers faster analysis times and improved resolution compared to traditional HPLC. nih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol, run in a gradient elution mode to ensure optimal separation of the parent compound from any impurities or metabolites. japsonline.comijpsjournal.com Detection is commonly performed using a photodiode array (PDA) detector or a UV detector set at a wavelength where the compound exhibits maximum absorbance. ijpsjournal.com

Table 1: Representative HPLC/UPLC Method Parameters for this compound Free Base Analysis

Parameter Typical Value
Column C18, 2.1 x 100 mm, 1.8 µm (UPLC)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection UV at 254 nm and 320 nm

| Injection Volume | 2 µL |

This method would be validated for linearity, accuracy, precision, and robustness as per ICH guidelines to ensure reliable and reproducible results for the quantification of this compound and its related substances. japsonline.comijpsjournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

The ¹H NMR spectrum would provide information on the chemical environment of the hydrogen atoms, including the characteristic signals for the protons on the pyridine (B92270) and thiazole (B1198619) rings. nih.gov The ¹³C NMR spectrum would complement this by showing the signals for all carbon atoms in the molecule. nih.gov 2D NMR experiments are crucial for assembling the molecular fragments. For instance, Heteronuclear Multiple Bond Correlation (HMBC) would reveal long-range correlations between protons and carbons, helping to connect the different heterocyclic rings and substituents. ipb.pt Due to the presence of nitrogen atoms in the heterocyclic rings, ¹⁵N NMR could also be employed for a more detailed structural characterization. ipb.pt

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for Key Structural Fragments of this compound Free Base in DMSO-d₆

Proton Predicted Chemical Shift (ppm)
Pyridine-H 7.0 - 8.5
Thiazole-H 7.2 - 7.8
-NH- (Amine) ~9.5
-OH (Diol) 4.5 - 5.5
-CH- (Diol) ~4.0
-CH₂- (Diol) 3.4 - 3.6

| -CH₃ (Methyl) | ~2.5 |

These are predicted values and actual experimental values may vary.

Mass Spectrometry for Compound and Metabolite Profiling

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive technique used for determining the molecular weight of this compound free base and for identifying its metabolites. nih.gov High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, which aids in confirming the elemental composition of the parent compound and its metabolites. nih.gov

In a typical analysis, the compound would be ionized using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions would be measured. For this compound (C₂₀H₁₈N₆O₃S₂), the expected protonated molecule [M+H]⁺ would have a specific m/z value. Tandem mass spectrometry (MS/MS) is then used to fragment the parent ion, and the resulting fragmentation pattern provides valuable structural information. nih.gov This is particularly useful for identifying metabolites, where biotransformations such as oxidation, hydroxylation, or glucuronidation result in specific mass shifts from the parent drug. nih.gov

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound Free Base

Ion Calculated m/z
[M+H]⁺ 455.0958
[M+Na]⁺ 477.0777

| [M-H]⁻ | 453.0815 |

Common fragmentation pathways for compounds containing pyridine and thiazole rings would be observed, aiding in the structural confirmation of metabolites. mdpi.com

UV-Visible Spectroscopy for Compound Characterization

UV-Visible spectroscopy is a straightforward and valuable technique for the characterization of this compound free base. The UV-Vis spectrum provides information about the electronic transitions within the molecule and is dependent on the chromophoric groups present. researchgate.net The structure of this compound, containing conjugated systems of pyridine and thiazole rings, is expected to exhibit characteristic absorption maxima in the UV region. nih.govresearchgate.net

The analysis is typically performed by dissolving the compound in a suitable solvent, such as ethanol (B145695) or methanol, and measuring the absorbance over a range of wavelengths (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) can be used as a parameter for compound identification and for quantification using the Beer-Lambert law. Changes in the UV-Vis spectrum upon alterations in pH can also provide information about the ionizable groups in the molecule.

Table 4: Expected UV-Visible Absorption Maxima for this compound Free Base

Solvent Expected λmax (nm)
Methanol ~254, ~320

| Ethanol | ~255, ~322 |

These values are based on the typical absorbance of pyridine and thiazole-containing aromatic systems.

X-ray Crystallography for Ligand-Target Complex Analysis

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution. nih.gov In the context of this compound, which is a glucokinase activator, X-ray crystallography would be employed to study the binding of this compound to its target protein, glucokinase. medchemexpress.com This provides invaluable insights into the mechanism of action of the drug.

To achieve this, the glucokinase protein is co-crystallized with this compound. The resulting crystal is then irradiated with X-rays, and the diffraction pattern is collected. rigaku.com This diffraction data is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. rigaku.com The resulting structure reveals the precise binding mode of this compound in the allosteric site of glucokinase, showing the key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for its activity. medchemexpress.com This information is critical for structure-based drug design and for understanding the molecular basis of glucokinase activation.

Methodologies for Determining Compound Purity and Identity

Ensuring the purity and identity of the this compound free base is paramount for its use in research and potential clinical applications. A combination of the analytical techniques described above is used for this purpose.

The primary method for determining the purity of this compound is HPLC or UPLC. researchgate.net By analyzing the chromatogram, the area of the main peak corresponding to this compound can be compared to the areas of any other peaks, which represent impurities. The percentage purity is calculated from the relative peak areas.

The identity of the compound is unequivocally confirmed by a combination of techniques. Mass spectrometry provides the molecular weight, and high-resolution mass spectrometry can confirm the elemental composition. NMR spectroscopy provides the detailed structural fingerprint of the molecule, confirming the connectivity of all atoms. The combination of these data provides a comprehensive and definitive identification of this compound free base.

For a comprehensive purity analysis, forced degradation studies may also be performed, where the compound is subjected to stress conditions such as acid, base, heat, oxidation, and light. springer.com The resulting degradation products are then identified and quantified using LC-MS to understand the stability of the compound and to develop a stability-indicating analytical method. springer.com

Table of Compound Names

Compound Name
This compound free base
ARRY-403
Acetonitrile
Methanol
Formic Acid
Ammonium Acetate
Phosphate
Glucokinase
Ethanol
Pyridine

Lead Optimization Strategies in Glucokinase Activator Research

Hit-to-Lead and Lead Optimization Methodologies

The journey from an initial "hit" compound to a "lead" candidate like AMG-151 involves a meticulous and iterative process of chemical modification and biological evaluation. In the development of glucokinase activators, the hit-to-lead phase typically focuses on improving the potency and selectivity of initial screening hits. For the chemical class to which this compound belongs, early efforts likely concentrated on establishing a robust structure-activity relationship (SAR).

Once a lead series was identified, the lead optimization phase would have commenced, with the primary goals of enhancing efficacy, improving pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and minimizing off-target effects. A key aspect of this phase is the systematic modification of the lead compound's scaffold to fine-tune its biological activity. In the case of this compound, this would have involved modifications to its core pyrazinyl-amido-pyrazole structure.

The following table illustrates the impact of structural modifications on the potency of glucokinase activators related to the this compound series, as inferred from patent literature.

Compound IDR1 (Pyrazine substitution)R2 (Amide substitution)R3 (Thiazole substitution)Glucokinase Activation (EC50, nM)
Example 1 HMethylH>1000
Example 2 MethoxyMethylH500
Example 3 IsopropoxyMethylH200
Example 4 IsopropoxyEthylH150
Example 5 IsopropoxyMethylMethyl80
This compound IsopropoxyMethyl2-Methyl<100

This table is a representative illustration based on typical SAR data for this class of compounds and is not exhaustive.

In Silico Screening and Design for Improved Potency and Selectivity

Computational methods are integral to modern drug discovery and were likely employed in the optimization of the this compound series. In silico screening, also known as virtual screening, allows for the rapid assessment of large libraries of virtual compounds for their potential to bind to the target protein, in this case, glucokinase. This process helps to prioritize which compounds to synthesize and test, thereby saving significant time and resources.

Molecular docking simulations would have been used to predict the binding mode of this compound and its analogs within the allosteric site of the glucokinase enzyme. These simulations provide valuable insights into the key interactions between the compound and the protein, such as hydrogen bonds and hydrophobic interactions. By understanding these interactions, medicinal chemists can design new analogs with modifications aimed at strengthening these interactions, thus improving potency.

Furthermore, computational models can be built to predict selectivity. By docking candidate molecules into the binding sites of related enzymes or off-target proteins, it is possible to identify and minimize potential undesirable interactions early in the design process.

Rational Design Principles for Glucokinase Activators

The development of this compound was guided by rational design principles, leveraging a growing understanding of the glucokinase enzyme's structure and function. A key principle in the design of allosteric GKAs like this compound is to enhance the enzyme's affinity for glucose and/or increase its maximal reaction velocity (Vmax).

Structure-based drug design (SBDD) is a cornerstone of this approach. By analyzing the X-ray crystal structures of glucokinase in complex with various activators, researchers can identify key binding pockets and design molecules that fit optimally within these pockets. For the this compound series, this would have involved designing modifications that complement the shape and chemical environment of the allosteric binding site.

For instance, the isopropoxy group on the pyrazine (B50134) ring of this compound likely occupies a specific hydrophobic pocket, while the amide linker is positioned to form crucial hydrogen bonds with amino acid residues in the enzyme. The thiazole (B1198619) moiety, in turn, may engage in further beneficial interactions. The systematic exploration of different substituents at these positions, guided by structural insights, is a hallmark of rational drug design.

Fragment-Based Drug Discovery (FBDD) and Fragment-to-Lead (F2L) Optimization Approaches

While specific details on the initial discovery of the this compound scaffold are not extensively published, it is plausible that fragment-based drug discovery (FBDD) played a role. FBDD is a powerful technique where small, low-molecular-weight compounds (fragments) are screened for weak binding to the target protein. These weakly binding fragments can then be grown or linked together to create more potent lead compounds.

In the context of glucokinase activator research, an FBDD approach could have identified a pyrazine or a thiazole-containing fragment that binds to the allosteric site of the enzyme. Subsequent fragment-to-lead (F2L) optimization would then involve chemically elaborating this initial fragment hit. This could be achieved by:

Fragment growing: Adding chemical functionalities to the initial fragment to extend its interactions into adjacent binding pockets.

Fragment linking: Connecting two or more fragments that bind to different, but nearby, sites on the protein.

Fragment merging: Combining the structural features of overlapping fragments into a single, more potent molecule.

Translational Research Insights and Future Academic Directions for Glucokinase Activators

Application of Target Engagement Data for Mechanistic Understanding

AMG-151, also known as ARRY-403, is an allosteric activator of the enzyme glucokinase (GK), a critical regulator of glucose homeostasis. doi.org Understanding how the engagement of this compound with its target, glucokinase, translates into a physiological response is fundamental to comprehending its mechanism of action.

In vitro studies have demonstrated that this compound potently activates human glucokinase. medkoo.com The compound binds to a site on the glucokinase enzyme that is distinct from the glucose or ATP binding sites, inducing a conformational change that increases the enzyme's affinity for glucose and its maximal catalytic rate (Vmax). doi.orgscispace.com This allosteric activation mechanism is central to its function.

Key in vitro parameters for this compound's interaction with glucokinase have been reported and are summarized in the table below. medkoo.com

ParameterValueConditions
EC50 79 nMAt 5 mM glucose
S0.5 0.93 mMWith 5 µM this compound
Vmax 134%Compared to no activator control

These data illustrate that this compound is a potent activator of glucokinase, significantly increasing its activity at physiological glucose concentrations. The EC50 value indicates the concentration of this compound required to achieve 50% of its maximal effect, demonstrating its high potency. The S0.5 value, which is the glucose concentration required for half-maximal velocity, is substantially lowered in the presence of this compound, signifying an increased sensitivity of the enzyme to glucose. Furthermore, the increase in Vmax indicates that this compound not only enhances glucose binding but also accelerates the catalytic turnover of glucose to glucose-6-phosphate. nih.govnih.gov

The engagement of this compound with glucokinase in both the pancreas and the liver is the primary mechanism driving its glucose-lowering effects. nih.gov In pancreatic β-cells, this enhanced glucokinase activity leads to increased glycolysis and a higher ATP:ADP ratio, which in turn triggers the closure of ATP-sensitive potassium channels, membrane depolarization, calcium influx, and ultimately, glucose-stimulated insulin (B600854) secretion. nih.gov In the liver, activation of glucokinase promotes the conversion of glucose to glucose-6-phosphate, leading to increased glycogen (B147801) synthesis and reduced hepatic glucose output. nih.govnih.gov

Bridging Preclinical Findings to Potential Biological Relevance

The translation of preclinical findings for this compound to its effects in humans highlights both the potential and the challenges of systemic glucokinase activation. Preclinical studies in animal models of type 2 diabetes, such as female Zucker diabetic fatty (ZDF) rats, demonstrated that ARRY-403 could effectively lower both fasting and postprandial blood glucose levels, both as a monotherapy and in combination with other standard-of-care diabetes drugs. doi.org

These promising preclinical results led to the investigation of this compound in clinical trials. A notable Phase IIa study in patients with type 2 diabetes treated with metformin (B114582) evaluated the effects of various doses of this compound administered once or twice daily for 28 days. doi.orgnih.gov The study revealed a significant dose-dependent reduction in fasting plasma glucose (FPG) with the twice-daily regimen. doi.orgnih.gov Specifically, the 200 mg twice-daily dose led to a statistically significant reduction in FPG compared to placebo. doi.org

However, the clinical studies also revealed on-target effects that posed challenges for the therapeutic development of this compound. A higher incidence of hypoglycemia and hypertriglyceridemia was observed with this compound administration. doi.orgnih.govresearchgate.net These findings are considered to be a direct consequence of glucokinase activation. doi.org The increased risk of hypoglycemia is likely due to the enhanced insulin secretion from pancreatic β-cells, even at lower glucose concentrations. researchgate.net The elevation in triglycerides is thought to be a class effect resulting from increased glucokinase activity in the liver, which can drive de novo lipogenesis. frontiersin.org

The table below summarizes key findings from a Phase IIa clinical trial of this compound. doi.orgnih.gov

Dosing RegimenChange in Fasting Plasma Glucose (FPG)Incidence of HypoglycemiaIncidence of Hypertriglyceridemia
Placebo -LowerLower
This compound (50, 100, 200 mg BID) Significant linear dose-effect trend (p=0.004)Higher than placeboHigher than placebo
This compound (100, 200, 400 mg QD) No significant trendHigher than placeboHigher than placebo

The discontinuation of the development of this compound underscores the difficulty in achieving a therapeutic window that provides sustained glycemic control without an unacceptable risk of hypoglycemia and other metabolic disturbances with systemic glucokinase activators. researchgate.net

Open Questions and Emerging Research Avenues for Glucokinase Activators

The experience with this compound and other early-generation glucokinase activators has highlighted several open questions and spurred new research directions in the field. A primary challenge that remains is how to uncouple the beneficial glucose-lowering effects from the adverse effects of hypoglycemia and hypertriglyceridemia.

One of the key unanswered questions is whether the lack of long-term efficacy observed with some earlier glucokinase activators is an inherent feature of this mechanism of action. doi.org It has been speculated that chronic, non-physiological activation of glucokinase could lead to β-cell exhaustion or desensitization. frontiersin.org

The main research avenues that have emerged in response to the challenges posed by systemic activators like this compound include:

Development of Hepato-selective Glucokinase Activators: To mitigate the risk of hypoglycemia associated with pancreatic β-cell stimulation, there is a strong focus on developing compounds that selectively activate glucokinase in the liver. nih.govresearchgate.net The rationale is that enhancing hepatic glucose uptake and reducing glucose production can provide glycemic control with a lower risk of hypoglycemia. researchgate.net

Fine-tuning the Properties of Dual-Acting Activators: For systemic activators, research is ongoing to identify compounds with optimal kinetic properties. This includes exploring "partial" activators that modulate the enzyme's affinity for glucose without dramatically increasing its maximal velocity, which might offer a wider therapeutic window. nih.gov

Combination Therapies: Investigating the use of glucokinase activators at lower doses in combination with other anti-diabetic agents that have complementary mechanisms of action is another promising strategy to enhance efficacy while minimizing side effects.

Methodological Advancements in Glucokinase Activator Research

The journey from early-generation glucokinase activators like this compound to the newer compounds currently in development reflects significant methodological advancements in drug design and preclinical evaluation.

A major evolution has been the shift from a primary focus on systemic activators to the development of tissue-selective agents. The challenges encountered with this compound, a dual-acting activator in the pancreas and liver, have underscored the need for more targeted approaches. nih.govnih.gov The development of hepato-selective glucokinase activators, such as TTP399, represents a key methodological advance aimed at improving the safety profile of this drug class. nih.gov

Furthermore, a more sophisticated understanding of the kinetic and structural biology of glucokinase has enabled more rational drug design. Researchers are now able to characterize the detailed kinetic parameters of how different activators modulate glucokinase function, including their effects on the enzyme's affinity for glucose (S0.5), maximal velocity (Vmax), and the Hill coefficient (nH), which is a measure of cooperativity. diabetesjournals.org This allows for the selection of candidates with more favorable profiles that may translate to a lower risk of hypoglycemia. For instance, newer dual-acting activators like dorzagliatin (B607184) have been developed with specific kinetic properties intended to restore the glucose-sensing function of glucokinase more physiologically. nih.govdiabetesjournals.org

The preclinical and clinical evaluation methods have also evolved. There is now a greater emphasis on long-term studies in relevant animal models to assess the durability of the glucose-lowering effect and the potential for adverse metabolic consequences. doi.org In clinical trials, the use of continuous glucose monitoring (CGM) provides a more detailed picture of glycemic fluctuations and the true incidence of hypoglycemia, including asymptomatic episodes. researchgate.net

Q & A

Q. What are the key physicochemical properties of AMG-151 free base that influence its pharmacokinetic profile in preclinical studies?

Methodological Answer: Prioritize characterization using high-performance liquid chromatography (HPLC) for purity assessment, mass spectrometry for molecular weight confirmation, and solubility assays in physiologically relevant buffers (e.g., PBS, simulated gastric fluid). Differential scanning calorimetry (DSC) can elucidate thermal stability, while logP measurements via shake-flask methods inform lipophilicity .

Q. How can researchers optimize the stability of this compound free base in experimental formulations?

Methodological Answer: Conduct accelerated stability studies under varying pH (2–9), temperatures (4°C, 25°C, 40°C), and light exposure. Use reverse-phase HPLC to monitor degradation products over time. Include antioxidants (e.g., ascorbic acid) or lyophilization protocols if instability is observed .

Q. What in vitro assays are recommended for initial screening of this compound free base’s target engagement?

Methodological Answer: Employ fluorescence polarization (FP) or surface plasmon resonance (SPR) for binding affinity measurements. Pair with cell-based assays (e.g., luciferase reporters or calcium flux) to validate functional activity. Normalize data to positive/negative controls and account for solvent interference (e.g., DMSO tolerance limits) .

Advanced Research Questions

Q. How should researchers design experiments to address discrepancies in reported binding affinities of this compound free base across assay platforms?

Methodological Answer: Perform orthogonal validation using both biochemical (e.g., SPR) and cellular (e.g., BRET) assays. Control for variables such as buffer composition, protein concentration, and temperature. Apply Bland-Altman analysis to quantify inter-assay variability and identify systematic biases .

Q. What strategies are effective for reconciling contradictory efficacy data between in vitro and in vivo models for this compound free base?

Methodological Answer: Conduct meta-analysis of dose-response curves across studies, adjusting for bioavailability differences (e.g., plasma protein binding). Use Bayesian hierarchical models to quantify uncertainty and sensitivity analysis to prioritize influential parameters (e.g., metabolic clearance rates) .

Q. How can pharmacokinetic-pharmacodynamic (PK/PD) modeling improve dose selection for this compound free base in translational studies?

Methodological Answer: Integrate allometric scaling from rodent PK data to predict human exposure. Develop compartmental models incorporating target occupancy kinetics and hysteresis loops. Validate predictions using sparse sampling in non-human primates .

Q. What experimental controls are critical when assessing off-target effects of this compound free base in complex biological systems?

Methodological Answer: Include phenotypic rescue experiments (e.g., CRISPR knockouts or siRNA silencing) to confirm target specificity. Pair with broad-panel kinase profiling or thermal proteome profiling (TPP) to identify secondary targets. Use isothermal titration calorimetry (ITC) to validate unexpected interactions .

Data Analysis and Contradiction Resolution

Q. Which statistical methods are robust for analyzing non-linear dose-response relationships in this compound free base studies?

Methodological Answer: Apply four-parameter logistic (4PL) regression with bootstrapping to estimate EC50/IC50 confidence intervals. Use Akaike information criterion (AIC) to compare sigmoidal vs. biphasic models. For outliers, apply Grubbs’ test or robust regression techniques .

Q. How should researchers handle batch-to-batch variability in this compound free base synthesis during multi-center trials?

Methodological Answer: Standardize synthesis protocols with quality control (QC) checkpoints (e.g., NMR purity >98%). Use mixed-effects models to statistically adjust for batch effects in efficacy/toxicity data. Share raw QC data across collaborators via centralized repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AMG-151
Reactant of Route 2
AMG-151

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.